molecular formula C16H16O3 B1600256 Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate CAS No. 7622-22-2

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

Cat. No. B1600256
CAS RN: 7622-22-2
M. Wt: 256.3 g/mol
InChI Key: XFULYMQQCZRWQB-OAHLLOKOSA-N
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Description

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate, otherwise known as (R)-2-hydroxy-3-phenylpropionate, is a chiral hydroxy acid that has been studied extensively for its potential applications in the fields of scientific research and laboratory experiments. This compound has been found to possess a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Scientific Research Applications

Organic Synthesis

Benzyl ®-(+)-2-hydroxy-3-phenylpropionate serves as a chiral building block in organic synthesis. Its stereochemistry is particularly valuable for constructing complex molecules with specific three-dimensional arrangements. For example, it can be used to synthesize sulfur analogs of lactic acid esters, which are less odorous and can be purified without the need for column chromatography .

Biocatalysis

The compound is a potential substrate for biocatalytic processes. It can be used in enzymatic reactions to produce chiral alcohols or acids, which are important intermediates in the synthesis of various bioactive compounds .

Cosmetics and Personal Care

As a precursor to benzyl alcohol, it can be used in the synthesis of esters for cosmetics and personal care products. These esters can act as solvents or have antimicrobial properties, enhancing the quality and safety of cosmetic formulations .

properties

IUPAC Name

benzyl (2R)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFULYMQQCZRWQB-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433853
Record name Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

CAS RN

7622-22-2
Record name Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of DL-Phenyllactic acid (5.0 g, 30.09 mmol) in DMF (30 mL) was added Cs2CO3 (10.79 g, 33.11 mmol) in portions during 10 minutes period at room temperature. The resulting mixture was stirred for 15 min at room temperature, followed by the addition of benzyl bromide (3.57 mL, 30.09 mmol). The resulting mixture was stirred at room temperature overnight. The reaction mixture was diluted with EtOAc (300 mL), washed with saturated NaHCO3, water (100×2) and brine, dried (Na2SO4) and filtered. The filtrate was concentrated to give 7.20 g (89%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.79 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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